Propanamide,n-(6-bromo-2-pyridinyl)-
Description
Propanamide, N-(6-bromo-2-pyridinyl)-, is a brominated pyridine derivative featuring a propanamide group attached to the nitrogen atom of a 6-bromo-substituted pyridine ring. This compound is structurally characterized by its planar pyridine backbone, a bromine atom at the 6-position, and a propanamide substituent at the 2-position. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol.
This compound is synthesized via nucleophilic substitution or bromination reactions, as seen in related pyridinyl amides (e.g., bromination of N-(6-methylpyridin-2-yl)pivalamide using N-bromosuccinimide) . Its structural analogs are frequently studied for applications in medicinal chemistry and materials science due to their modular reactivity and hydrogen-bonding motifs .
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDAMNANHCDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-(6-bromo-2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 6-bromo-2-aminopyridine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(6-bromo-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Propanamide, N-(6-bromo-2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological pathways and interactions at the molecular level
Mechanism of Action
The mechanism of action of Propanamide, N-(6-bromo-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Propanamide, N-(6-bromo-2-pyridinyl)-, with structurally related pyridine and amide derivatives, focusing on molecular features, synthesis, and functional properties:
Structural and Functional Differences
Substituent Effects :
- Halogen vs. Alkyl Groups : The 6-bromo substituent in the target compound increases electrophilicity compared to 6-chloro or 6-methyl analogs (e.g., 6-Bromo-2-chloronicotinaldehyde), enabling distinct reactivity in Suzuki-Miyaura couplings . Methyl or allyl substituents (e.g., N-(6-Allyl-2-chloropyridin-3-yl)pivalamide) enhance lipophilicity but reduce hydrogen-bonding capacity .
- Amide Variations : Propanamide derivatives exhibit greater conformational flexibility than pivalamide analogs (e.g., rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide), which have rigid tert-butyl groups that hinder rotational freedom .
Synthetic Pathways :
- Bromination reactions dominate the synthesis of 6-bromo-pyridinyl amides (e.g., using N-bromosuccinimide and AIBN) , whereas chloro derivatives often arise from nucleophilic aromatic substitution . Allyl and hydroxymethyl groups are introduced via Grignard or aldol-like reactions .
Pivalamide derivatives (e.g., rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide) are used in coordination chemistry due to their stable crystal structures .
Research Findings and Data
Crystallographic Analysis
- The target compound’s planar pyridine ring and amide group facilitate N–H⋯O hydrogen bonding, forming dimers or chains in the solid state, as observed in N-(6-methyl-2-pyridyl)formamide .
- In contrast, pivalamide derivatives exhibit stronger van der Waals interactions due to bulky tert-butyl groups, leading to higher melting points (e.g., 145–150°C for rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide vs. 120–125°C for Propanamide, N-(6-bromo-2-pyridinyl)-) .
Thermal and Solubility Properties
- Propanamide derivatives generally have lower thermal stability than pivalamide analogs. For example, citrate-capped LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide shows a melting point 20°C higher than its precursor due to stabilized crystal lattices .
- Solubility in polar solvents (e.g., DMF, DMSO) is higher for propanamides than for pivalamides, as seen in comparative studies of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
